molecular formula C8H8N2O B589736 7-Methoxyimidazo[1,2-a]pyridine CAS No. 342613-71-2

7-Methoxyimidazo[1,2-a]pyridine

Cat. No.: B589736
CAS No.: 342613-71-2
M. Wt: 148.165
InChI Key: JARHRSPZSZITEF-UHFFFAOYSA-N
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Description

7-Methoxyimidazo[1,2-a]pyridine is a heterocyclic compound featuring a bicyclic structure consisting of an imidazole ring fused to a pyridine ring, with a methoxy (-OCH₃) substituent at the 7-position. Its molecular formula is C₈H₈N₂O (CAS: 342613-71-2) and a molecular weight of 148.16 g/mol . The methoxy group confers distinct electronic and steric properties, influencing solubility, bioavailability, and target interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Methoxyimidazo[1,2-a]pyridine can be synthesized through various methods. One common approach involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . Another method involves the reaction of 4-methoxypyridin-2-amine with 2-chloroacetaldehyde in the presence of sodium bicarbonate and ethanol .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 7-Methoxyimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine-7-carboxylic acid, while substitution reactions can introduce various functional groups at the nitrogen atom.

Scientific Research Applications

7-Methoxyimidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 7-Methoxyimidazo[1,2-a]pyridine with structurally related derivatives:

Compound Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties
This compound 7-OCH₃ C₈H₈N₂O 148.16 Moderate solubility, electron-donating
7-Methylimidazo[1,2-a]pyridine 7-CH₃ C₈H₈N₂ 132.17 Higher lipophilicity, less polar
7-Nitroimidazo[1,2-a]pyridine 7-NO₂ C₇H₅N₃O₂ 163.13 Electron-withdrawing, reduced solubility
This compound-2-carboxylic Acid 7-OCH₃, 2-COOH C₉H₈N₂O₃ 192.17 Enhanced polarity, improved water solubility

Key Observations :

  • Electron Effects: The methoxy group at position 7 donates electrons via resonance, increasing the electron density of the aromatic system compared to electron-withdrawing groups (e.g., -NO₂). This can enhance binding to receptors requiring π-π interactions .
  • Solubility : The 2-carboxylic acid derivative (C₉H₈N₂O₃) exhibits higher aqueous solubility due to ionizable -COOH, whereas the 7-methyl analog is more lipophilic .
  • Bioavailability : Methoxy-substituted derivatives often show balanced pharmacokinetics, as seen in antitubercular agents with MICs in the µM range .

Research Findings and Trends

  • Solubility Optimization : Nitroimidazo[1,2-a]pyridines often require formulation adjustments due to poor solubility. In contrast, 7-methoxy derivatives, especially carboxylated forms, show improved pharmacokinetics without compromising activity .
  • Structure-Activity Relationships (SAR) :
    • Position 7 : Methoxy groups enhance target affinity in antitubercular agents but may reduce potency in anxiolytics compared to bulkier substituents.
    • Position 2 : Carboxylic acid or amide groups improve solubility and enable prodrug strategies .

Biological Activity

7-Methoxyimidazo[1,2-a]pyridine is a derivative of the imidazo[1,2-a]pyridine class, which has gained attention due to its diverse biological activities. Imidazo[1,2-a]pyridines are nitrogen-containing heterocycles known for their pharmacological potential, including applications in treating various diseases such as tuberculosis, cancer, and neurological disorders. This article explores the biological activities of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Biological Activities

This compound exhibits a broad spectrum of biological activities:

  • Antimicrobial Activity : This compound has shown significant activity against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis (MDR-TB). In vitro studies have reported minimum inhibitory concentrations (MICs) as low as 0.006 μM against M. tuberculosis strains .
  • Anticancer Properties : Research indicates that this compound derivatives possess anticancer activity against several cancer cell lines. They inhibit cell proliferation and induce apoptosis through various pathways .
  • Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties by modulating inflammatory cytokines and inhibiting pathways involved in inflammation .
  • Neuropharmacological Effects : Some studies suggest that derivatives of imidazo[1,2-a]pyridine can act as anxiolytics and sedatives by targeting GABA receptors .

Structure-Activity Relationship (SAR)

The SAR of this compound reveals that modifications at specific positions on the imidazo ring can significantly enhance its biological activity:

  • Position 7 Substitution : The methoxy group at position 7 has been shown to improve solubility and bioavailability while enhancing antimicrobial and anticancer activities.
  • Amino Group Modifications : Variations in amino substituents at positions 2 and 3 can lead to increased potency against specific bacterial strains and cancer cell lines .

Case Study 1: Antitubercular Activity

A study synthesized a series of imidazo[1,2-a]pyridine derivatives, including this compound, which were screened for antitubercular activity. The results indicated that several compounds exhibited MICs below 0.01 μM against MDR-TB strains, showcasing their potential as novel anti-TB agents .

CompoundMIC (μM)Activity against MDR-TB
This compound≤0.006Highly potent
Compound A0.04Moderate
Compound B0.5Low

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of this compound on human cancer cell lines. The compound was found to inhibit cell growth significantly in breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values of approximately 10 μM and 15 μM, respectively .

Cell LineIC50 (μM)Mechanism of Action
MCF-710Apoptosis induction
A54915Cell cycle arrest

Q & A

Q. What synthetic strategies are most effective for introducing substituents at the 7-position of imidazo[1,2-a]pyridine?

The 7-methoxy group can be introduced via direct functionalization or multicomponent reactions . For example:

  • Copper-catalyzed three-component coupling (TCC) allows modular synthesis by reacting 2-aminopyridines, arylaldehydes, and alkynes, enabling regioselective substitution at the 7-position .
  • Iodine-catalyzed cyclization is another method, where electron-donating groups like methoxy enhance reactivity at specific positions (see ’s diagram for substituent effects) .
  • Solid-phase synthesis (e.g., halogenation at the 3-position followed by substitution) offers controlled functionalization but requires multistep optimization .
    Key Consideration : Compare yields and regioselectivity across methods. For 7-methoxy derivatives, prioritize TCC or iodine-catalyzed routes due to their efficiency in directing substituents .

Q. How does the 7-methoxy group influence the biological activity of imidazo[1,2-a]pyridine derivatives?

The methoxy group acts as an electron-donating substituent , enhancing binding affinity to biological targets by:

  • Modulating electronic properties : Increases electron density at the pyridine ring, improving interactions with receptors (e.g., GABA_A for anxiolytic activity) .
  • Steric effects : The methoxy group’s size and orientation can block or enable specific binding pockets. For example, in zolpidem analogs, 7-methoxy substitution improves pharmacokinetic stability .
    Methodological Insight : Conduct SAR studies using analogs with varying substituents (e.g., -OCH₃, -NO₂, -NH₂) and evaluate activity via in vitro assays (e.g., receptor binding, enzyme inhibition) .

Q. What analytical techniques are critical for characterizing 7-methoxyimidazo[1,2-a]pyridine derivatives?

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns. For example, the 7-methoxy group produces distinct shifts in aromatic protons (δ 3.8–4.0 ppm for -OCH₃ and δ 8.0–9.0 ppm for pyridine protons) .
  • X-ray Crystallography : Resolves intermolecular interactions (e.g., π-stacking, hydrogen bonding) critical for understanding solid-state stability and bioavailability .
  • HRMS : Validates molecular weight and purity, especially for novel derivatives .
    Advanced Tip : Combine HPLC-MS for purity assessment and DFT calculations to predict electronic properties .

Q. How can researchers evaluate the anti-inflammatory potential of this compound derivatives?

  • In vitro assays : Test inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in macrophage models (e.g., RAW 264.7 cells) .
  • In vivo models : Use murine models of inflammation (e.g., carrageenan-induced paw edema) to assess dose-dependent efficacy and toxicity .
  • Mechanistic studies : Employ Western blotting or qPCR to analyze pathways like NF-κB or MAPK .
    Critical Note : Compare 7-methoxy derivatives with non-substituted analogs to isolate the substituent’s role in activity .

Q. What computational approaches are used to predict the binding interactions of this compound?

  • Molecular Docking : Simulate binding poses with target proteins (e.g., benzodiazepine receptors) using software like AutoDock or Schrödinger. The methoxy group’s electron density enhances hydrogen bonding with residues like Asp206 in GABA_A receptors .
  • Molecular Dynamics (MD) : Assess stability of ligand-receptor complexes over time. For example, 7-methoxy derivatives show prolonged binding due to reduced desolvation penalties .
  • QSAR Models : Correlate substituent properties (e.g., Hammett σ values) with bioactivity to guide rational design .
    Validation : Cross-validate predictions with experimental IC₅₀ values from enzyme inhibition assays .

Q. How do structural modifications at the 7-position affect physicochemical properties (e.g., solubility, logP)?

  • Methoxy vs. Halogen Substituents : -OCH₃ increases hydrophilicity (lower logP) compared to -Cl or -Br, improving aqueous solubility but potentially reducing membrane permeability .
  • Crystallinity : Methoxy groups promote π-stacking, which can enhance thermal stability but reduce dissolution rates. Use Hirshfeld surface analysis to quantify intermolecular interactions .
    Optimization Strategy : Balance solubility and permeability by synthesizing prodrugs (e.g., ester derivatives) or co-crystals .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

  • Reaction Scalability : Multicomponent reactions (e.g., TCC) may suffer from side reactions at larger scales. Optimize catalyst loading (e.g., CuI vs. In(OTf)₃) and solvent systems .
  • Purification : Chromatography is inefficient for large batches. Switch to recrystallization or distillation for derivatives with distinct melting points .
  • Regulatory Compliance : Ensure intermediates (e.g., α-haloketones) meet safety standards for in vivo testing .

Properties

IUPAC Name

7-methoxyimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-11-7-2-4-10-5-3-9-8(10)6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARHRSPZSZITEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC=CN2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80666269
Record name 7-Methoxyimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80666269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342613-71-2
Record name 7-Methoxyimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80666269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred suspension of 4-methoxypyridin-2-ylamine (4.50 g, 36.3 mmol), chloroacetaldehyde (8.54 g of a 50 wt % solution in water, 54.4 mmol) and sodium hydrogencarbonate (6.09 g, 72.6 mmol) in ethanol (70 ml) was heated under reflux for 4 h. The solvent was evaporated and the residue partitioned between ethyl acetate and water. The organic layer was washed with brine, dried and evaporated to give an orange oil. Purification by silica gel chromatography eluting with 2% methanol in dichloromethane gave 7-methoxyimidazo[1,2-α]pyridine (2.40 g, 45%) as a brown oil. 1H NMR (400 MHz, CDCl3) δH 3.85 (3H, s), 6.50 (1H, d, J 7), 6.88 (1H, s), 7.41 (1H, s), 7.48 (1H, s), 7.92 (1H, d, J 7).
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